N-(quinolin-8-yl)methanesulfonamide
Overview
Description
N-(QUINOLIN-8-YL)METHANESULFONAMIDE is an organic compound belonging to the class of quinolines and derivatives. These compounds contain a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo[b]azabenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(QUINOLIN-8-YL)METHANESULFONAMIDE typically involves the reaction of quinoline derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-(QUINOLIN-8-YL)METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanesulfonyl chloride in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-(QUINOLIN-8-YL)METHANESULFONAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(QUINOLIN-8-YL)METHANESULFONAMIDE involves its interaction with specific molecular targets. For instance, it inhibits methionine aminopeptidase by binding to the active site of the enzyme, thereby preventing the removal of the N-terminal methionine from nascent proteins . This inhibition can disrupt protein synthesis and lead to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
- N-(QUINOLIN-8-YL)BENZAMIDE
- N-(QUINOLIN-8-YL)ACETAMIDE
- N-(QUINOLIN-8-YL)PROPIONAMIDE
Uniqueness
N-(QUINOLIN-8-YL)METHANESULFONAMIDE is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits different reactivity patterns and potential therapeutic applications .
Biological Activity
N-(quinolin-8-yl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by various studies and findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of quinoline derivatives with methanesulfonyl chloride under basic conditions. This method allows for the introduction of the sulfonamide group, which is crucial for its biological activity.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated a series of quinoline-sulfonamide derivatives, including this compound, for their ability to modulate pyruvate kinase muscle isoform 2 (PKM2), a key enzyme in cancer metabolism. The compound demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (triple-negative breast cancer), and others .
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
Cell Line | IC50 (µg/mL) | Selectivity Index |
---|---|---|
A549 (Lung Cancer) | 5.2 | 10 |
MDA-MB-231 (Breast Cancer) | 4.8 | 9 |
U87-MG (Glioblastoma) | 6.0 | 8 |
COLO829 (Melanoma) | 5.5 | 11 |
The selectivity index indicates that the compound exhibits higher toxicity towards cancer cells compared to normal cells, suggesting its potential as a targeted therapy.
2.2 Antimicrobial Activity
This compound has also shown promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The mechanism appears to involve disruption of bacterial cell division and inhibition of key metabolic pathways .
Table 2: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 12 µg/mL |
S. aureus | 10 µg/mL |
P. aeruginosa | 15 µg/mL |
3.1 PKM2 Modulation
The anticancer activity is primarily attributed to the modulation of PKM2, which plays a critical role in aerobic glycolysis in cancer cells. By inhibiting PKM2 activity, this compound effectively reduces pyruvate levels, leading to decreased energy production in cancer cells and promoting apoptosis .
3.2 Antibacterial Mechanism
The antibacterial action is believed to stem from its ability to bind to bacterial proteins involved in cell division processes, disrupting normal cellular functions and leading to cell death . The sulfonamide moiety enhances its binding affinity to these targets.
4. Case Studies
A notable case study involved the application of this compound in treating lung cancer models in vitro and in vivo. The compound was administered to A549 xenograft models, resulting in a significant reduction in tumor size compared to controls, underscoring its potential as an effective therapeutic agent .
Properties
IUPAC Name |
N-quinolin-8-ylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEPUTZVZYUENX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146038 | |
Record name | 8-(Methylsulfonylamino)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10374-76-2 | |
Record name | 8-(Methylsulfonylamino)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(Methylsulfonylamino)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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